molecular formula C8H14O B13582268 4,4-Dimethyl-1-oxaspiro[2.4]heptane

4,4-Dimethyl-1-oxaspiro[2.4]heptane

Cat. No.: B13582268
M. Wt: 126.20 g/mol
InChI Key: IWSWZPYTQFKZKG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H14O It features a unique spirocyclic structure, which includes a three-membered oxirane ring fused to a five-membered cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-oxaspiro[2.4]heptane typically involves the Corey-Chaykovsky reaction. This reaction uses sulfur ylides to convert carbonyl compounds into epoxides. For instance, the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with trimethylsulfonium iodide in the presence of a base like potassium tert-butylate can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The oxirane ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Products include diols or carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted oxiranes or open-chain compounds are formed.

Scientific Research Applications

4,4-Dimethyl-1-oxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.4]heptane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-oxaspiro[2.4]heptane
  • 1-Oxaspiro[2.4]heptane

Uniqueness

4,4-Dimethyl-1-oxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 4-position. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .

Properties

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)4-3-5-8(7)6-9-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWZPYTQFKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC12CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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